N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Methylsulfanylphenyl Intermediate:
Pyridinyl and Piperidinyl Group Attachment: The pyridinyl and piperidinyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the ethanediamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amide linkage.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine and its derivatives
Uniqueness
N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. Its combination of aromatic and heterocyclic rings, along with the ethanediamide linkage, makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-18-4-2-3-16(13-18)23-20(26)19(25)22-14-15-7-11-24(12-8-15)17-5-9-21-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKLSKOWIYAGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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